

CAS number and chemical structure of hydrindantin dihydrate

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Compound of Interest

Compound Name: *Hydrindantin dihydrate*

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Hydrindantin Dihydrate: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **hydrindantin dihydrate**, a critical reagent in analytical chemistry, particularly for the quantification of amino acids. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, and a detailed experimental protocol for its use, and visualizes the workflow for clarity and reproducibility.

Core Chemical Identifiers

Hydrindantin dihydrate is a key component in the ninhydrin reagent, widely used for the colorimetric analysis of amino acids. Its chemical and physical properties are summarized below for easy reference.

Identifier	Value
CAS Number	5950-69-6
Molecular Formula	C ₁₈ H ₁₀ O ₆ ·2H ₂ O
Molecular Weight	358.30 g/mol
IUPAC Name	2,2',3,3,3',3'-Hexahydroxy-2,2'-biindan-1,1'-dione
Synonyms	2,2'-Dihydroxy-2,2'-bi-1H-indene-1,3(2H)-dione
Appearance	Light beige to pink-beige powder
Solubility	Insoluble in water

Application in Amino Acid Analysis: The Ninhydrin Reaction

Hydrindantin dihydrate's primary role is as a reducing agent and a reactant in the ninhydrin reaction, a cornerstone of amino acid analysis since its development by Moore and Stein.^{[1][2][3]} In this reaction, ninhydrin, a potent oxidizing agent, reacts with the amino group of a free amino acid. This leads to the oxidative deamination of the amino acid, producing ammonia, carbon dioxide, an aldehyde, and the reduced form of ninhydrin, which is hydrindantin.^{[4][5]} The liberated ammonia then condenses with a second molecule of ninhydrin and the hydrindantin to form a deep purple chromophore known as Ruhemann's purple.^{[4][5][6]} The intensity of this color, measured spectrophotometrically at approximately 570 nm, is directly proportional to the concentration of the amino acid in the sample.^[6] For imino acids like proline, a yellow-orange complex is formed, which is measured at 440 nm.^[6]

Experimental Protocol: Quantitative Analysis of Amino Acids

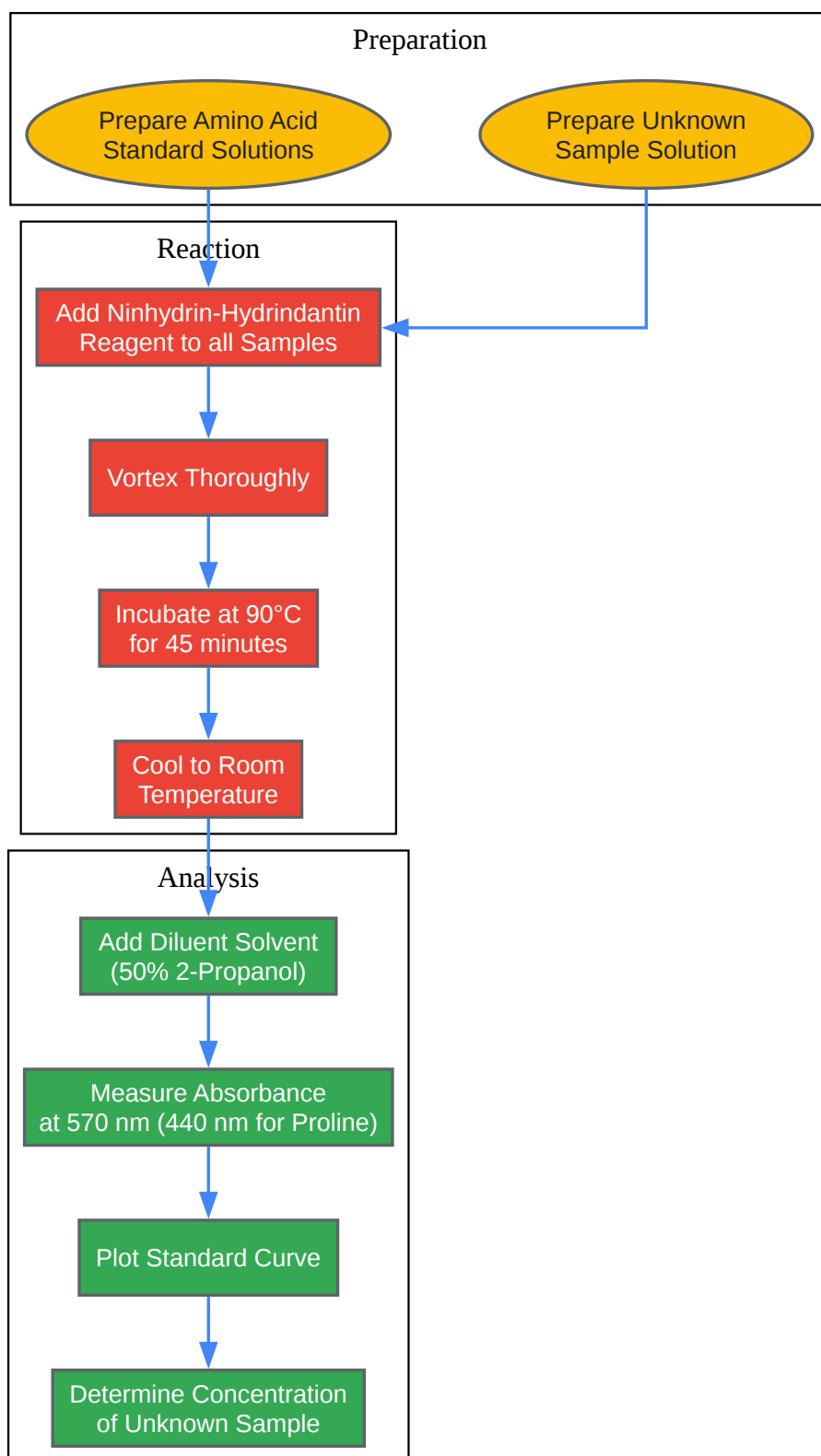
The following is a detailed methodology for the quantitative analysis of amino acids using a ninhydrin-hydrindantin reagent. This protocol is a synthesis of established methods.^{[4][7][8]}

Reagent Preparation

- Acetate Buffer (pH 5.5, 4M): Prepare by dissolving 98.1 g of potassium acetate and 111 mL of glacial acetic acid in distilled water to a final volume of 500 mL.[\[7\]](#)
- Ninhydrin-Hydrindantin Reagent: Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (DMSO). Mix this solution with 11 mL of the acetate buffer.[\[7\]](#)
This reagent should be prepared fresh.
- Diluent Solvent (50% 2-Propanol): Mix equal volumes of 2-propanol and deionized water.[\[7\]](#)

Experimental Workflow

A standardized workflow is crucial for reproducible results. The following diagram illustrates the key steps in the quantitative analysis of amino acids using the prepared reagents.



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Caption: A flowchart for the quantitative analysis of amino acids.

Step-by-Step Procedure

- Sample Preparation: Prepare a series of standard solutions of a known amino acid (e.g., leucine) at various concentrations. Prepare the unknown sample solution, ensuring appropriate dilution to fall within the range of the standard curve.
- Reaction:
 - Pipette 200 μ L of each standard, unknown sample, and a blank (distilled water) into separate microcentrifuge tubes.[8]
 - Add 800 μ L of the freshly prepared ninhydrin-hydrindantin reagent to each tube.[8]
 - Mix the contents of the tubes thoroughly by vortexing.
 - Heat all tubes at 90°C for 45 minutes.[7][8]
 - Cool the tubes to room temperature.[4]
- Analysis:
 - Add an appropriate volume of the 50% 2-propanol diluent to each tube and mix well to dissolve the Ruhemann's purple complex.[7]
 - Measure the absorbance of each solution at 570 nm using a spectrophotometer, after zeroing the instrument with the blank. For samples containing proline, a separate reading at 440 nm is necessary.[6]
 - Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of the amino acid in the unknown sample by interpolating its absorbance on the standard curve.

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